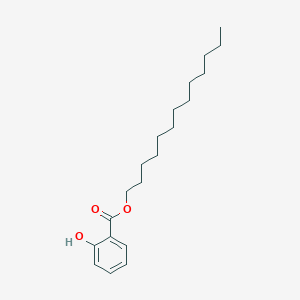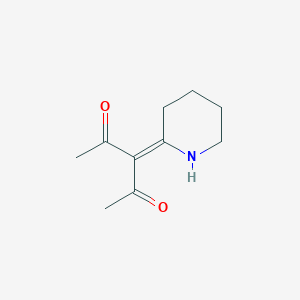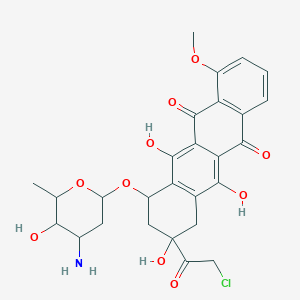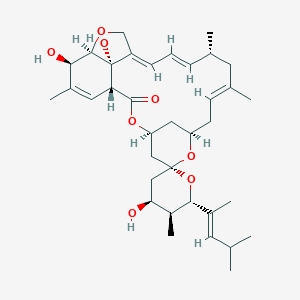
N-Boc-3-pirrolidinona
Descripción general
Descripción
N-Boc-3-pyrrolidinone, also known as N-Boc-3-pyrrolidinone, is a useful research compound. Its molecular formula is C9H15NO3 and its molecular weight is 185.22 g/mol. The purity is usually 95%.
The exact mass of the compound N-Boc-3-pyrrolidinone is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-Boc-3-pyrrolidinone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-Boc-3-pyrrolidinone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Síntesis de tetrahidrofurano espirocíclico
N-Boc-3-pirrolidinona se puede utilizar como material de partida en la síntesis de tetrahidrofurano espirocíclico . El tetrahidrofurano espirocíclico es un tipo de compuesto orgánico que tiene aplicaciones en la industria farmacéutica, particularmente en el desarrollo de nuevos medicamentos.
Biorreducción asimétrica de transferencia de hidrógeno de cetonas
This compound se ha utilizado en un estudio de biorreducción asimétrica de transferencia de hidrógeno de cetonas con deshidrogenasa de alcohol de Leifsonia . Este proceso es significativo en el campo de la bioquímica y se puede utilizar para producir alcoholes quirales, que son bloques de construcción importantes en la síntesis de diversos productos farmacéuticos.
Grupo protector en la síntesis de péptidos
This compound tiene importantes aplicaciones como grupo protector en la síntesis de péptidos . En la síntesis de péptidos, los grupos protectores se utilizan para evitar que ocurran ciertas reacciones y para permitir que el químico controle la secuencia de reacciones.
Reactivo de síntesis orgánica
This compound sirve como un reactivo de síntesis orgánica . Juega un papel importante en varias reacciones orgánicas, incluidas las reacciones de reducción con iones de litio, ciclación y condensación.
Síntesis de alcoholes quirales
Como se mencionó anteriormente, this compound se puede utilizar en la biorreducción asimétrica de transferencia de hidrógeno de cetonas para producir alcoholes quirales . Los alcoholes quirales son importantes en la industria farmacéutica, ya que a menudo son componentes clave en la síntesis de fármacos farmacéuticos.
Síntesis de compuestos heterocíclicos
Debido a su estructura, this compound se puede utilizar en la síntesis de varios compuestos heterocíclicos . Los compuestos heterocíclicos son ampliamente utilizados en muchos campos, incluidos los productos farmacéuticos, agroquímicos y la ciencia de los materiales.
Mecanismo De Acción
Target of Action
N-Boc-3-pyrrolidinone is a chemical compound used in the synthesis of various bioactive molecules It’s known to be a versatile starting material in the synthesis of spirocyclic tetrahydrofuran .
Mode of Action
The mode of action of N-Boc-3-pyrrolidinone is primarily through its role as a starting material in the synthesis of other compounds. It has been used in a study of asymmetric hydrogen-transfer bioreduction of ketones with Leifsonia alcohol dehydrogenase
Biochemical Pathways
N-Boc-3-pyrrolidinone is involved in the synthesis of spirocyclic tetrahydrofuran . It’s also used in a study of asymmetric hydrogen-transfer bioreduction of ketones with Leifsonia alcohol dehydrogenase
Pharmacokinetics
Its lipophilicity and water solubility, which can impact its bioavailability, are mentioned .
Result of Action
The molecular and cellular effects of N-Boc-3-pyrrolidinone’s action are primarily seen in its role as a starting material in the synthesis of other bioactive compounds
Action Environment
It’s worth noting that the compound’s storage temperature is mentioned as -20°c , indicating that temperature could be a factor in its stability.
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
N-Boc-3-pyrrolidinone has been used in a study of asymmetric hydrogen-transfer bioreduction of ketones with Leifsonia alcohol dehydrogenase . This suggests that it may interact with enzymes such as alcohol dehydrogenase in biochemical reactions .
Cellular Effects
Pyrrolidinones, a class of compounds to which N-Boc-3-pyrrolidinone belongs, have been shown to possess various biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects .
Molecular Mechanism
It has been used in a study of asymmetric hydrogen-transfer bioreduction of ketones with Leifsonia alcohol dehydrogenase , suggesting that it may interact with enzymes and other biomolecules at the molecular level.
Propiedades
IUPAC Name |
tert-butyl 3-oxopyrrolidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO3/c1-9(2,3)13-8(12)10-5-4-7(11)6-10/h4-6H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSOMVCDXPUXKIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90332887 | |
| Record name | N-Boc-3-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101385-93-7 | |
| Record name | 3-Oxopyrrolidine-1-carboxylic acid tert-butyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=101385-93-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Boc-3-pyrrolidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90332887 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Pyrrolidinecarboxylic acid, 3-oxo-, 1,1-dimethylethyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.453 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Can N-Boc-3-pyrrolidinone be used as a starting material for the synthesis of chiral alcohols?
A1: Yes, N-Boc-3-pyrrolidinone can be enantioselectively reduced to its corresponding chiral alcohol. Research has shown that using carrots (Daucus carota root) as a biocatalyst can achieve high conversion and selectivity in this reaction. [] This method offers a promising alternative to traditional chemical synthesis routes. For water-insoluble ketones like N-Boc-3-pyrrolidinone, adding co-solvents can improve the reaction efficiency. []
Q2: How does N-Boc-3-pyrrolidinone compare to other substrates in terms of its reactivity with ω-transaminases?
A2: Studies on a thermostable ω-transaminase from Chloroflexi bacterium revealed that this enzyme shows significant reactivity towards aromatic amino donors and receptors. [, ] While the enzyme exhibits good affinity towards N-Boc-3-pyrrolidinone, it's important to note that its activity might be comparatively lower than that observed with some aromatic substrates. [] Further research, including site-specific mutagenesis, has focused on enhancing the enzyme's activity towards cyclic substrates like N-Boc-3-pyrrolidinone. [, ]
Q3: What are the advantages of using biocatalysts like carrots for the reduction of N-Boc-3-pyrrolidinone compared to other methods?
A3: Utilizing carrots for the asymmetric reduction of N-Boc-3-pyrrolidinone offers several benefits compared to traditional methods like baker's yeast. These advantages include higher conversion rates, improved selectivity towards the desired chiral alcohol, and a simplified work-up process. [] Researchers observed that carrots function efficiently even in the absence of water, further simplifying the reaction conditions. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![9-aminobicyclo[3.3.1]nonane-9-carboxylic Acid](/img/structure/B27619.png)





